molecular formula C8H9ClO B6159684 3-chloro-2-ethylphenol CAS No. 1227417-88-0

3-chloro-2-ethylphenol

Cat. No.: B6159684
CAS No.: 1227417-88-0
M. Wt: 156.6
InChI Key:
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Description

3-chloro-2-ethylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenol ring substituted with a chlorine atom at the third position and an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-2-ethylphenol can be synthesized through several methods. One common method involves the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Another method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reaction is usually conducted at room temperature and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, this compound is produced through a continuous process involving the chlorination of 2-ethylphenol. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniform distribution of the chlorinating agent. The product is then purified through distillation or recrystallization to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to the corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-chloro-2-ethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-ethylphenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The chlorine atom enhances its reactivity, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-ethylphenol
  • 2-chloro-3-ethylphenol
  • 4-chloro-2-ethylphenol

Uniqueness

3-chloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1227417-88-0

Molecular Formula

C8H9ClO

Molecular Weight

156.6

Purity

95

Origin of Product

United States

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